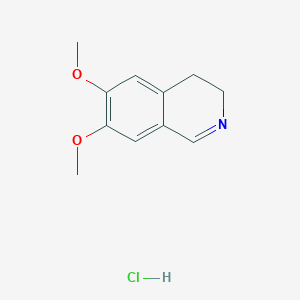

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 216069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXVEYYRJHMTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942339 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20232-39-7 | |

| Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20232-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL5C66P4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (DMHI-HCl), a key intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, methods of synthesis and purification, and analytical characterization. A significant focus is placed on its biological significance as a precursor to Tetrabenazine, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. The mechanism of action of VMAT2 inhibition and its downstream effects on monoaminergic neurotransmission are elucidated, supported by a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the field of neuropharmacology.

Chemical and Physical Properties

This compound is a heterocyclic compound with a partially saturated isoquinoline core, featuring two methoxy groups at the 6 and 7 positions. The hydrochloride salt form enhances its solubility in polar solvents.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | 6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | [3] |

| CAS Number | 20232-39-7 | [2] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |

| Molecular Weight | 227.69 g/mol | [2] |

| Appearance | Light yellow to yellow crystalline powder | [2][4] |

| Melting Point | 192-202 °C | [1][2] |

| Solubility | Soluble in polar solvents like water. | [1] |

| SMILES | COC1=CC2=C(C=C1OC)C=NCC2.Cl | [5] |

| InChI | InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [3] |

Experimental Protocols

Synthesis: One-Pot Method

A high-yield, one-pot synthesis method for this compound has been reported, achieving a purity of over 99.0%.[6]

Materials:

-

3,4-Dimethoxyphenethylamine

-

Ethyl formate

-

Oxalyl chloride

-

Phosphotungstic acid

-

Methanol

Procedure:

-

Formylation: 3,4-Dimethoxyphenethylamine is reacted with ethyl formate under reflux for 6 hours to obtain an intermediate solution.[6]

-

Acylation: The intermediate solution is then reacted with a solution containing oxalyl chloride.[6]

-

Cyclization: Phosphotungstic acid is added to the reaction mixture to catalyze the ring closure.[6]

-

Quenching and Crystallization: An alcohol solvent, such as methanol, is added to quench the reaction and remove oxalic acid. The reaction liquid is then cooled to 5-10 °C to induce crystallization.[6]

-

Isolation and Drying: The resulting solid is collected by filtration, washed with cold methanol, and dried under vacuum at 40-50 °C to a constant weight to yield the final product.[6]

Purification

Purification of this compound is typically achieved through recrystallization.

Materials:

-

Crude this compound

-

Methanol or Ethanol

Procedure:

-

Dissolution: The crude product is dissolved in a minimal amount of hot methanol or ethanol.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. The solution is then filtered through celite to remove the charcoal.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

Drying: The crystals are dried under a high vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.[1]

Table 2: Analytical Data for 6,7-Dimethoxy-3,4-dihydroisoquinoline and its Hydrochloride Salt

| Analysis | Expected Results |

| ¹H NMR | Expected signals for aromatic protons, methylene protons at C3 and C4, and methoxy protons. For the free base (in CDCl₃), characteristic peaks are observed at δ 8.24 (t, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, 2H), and 2.68 (dd, 2H).[7] The hydrochloride salt may show shifts in these signals. |

| ¹³C NMR | Expected signals for the carbon atoms of the isoquinoline core and the methoxy groups. For the free base (in CDCl₃), characteristic peaks are observed at δ 159.6, 151.2, 147.8, 129.9, 121.5, 110.4 (x2), 56.1, 56.0, 47.4, and 24.8.[7] |

| FT-IR (KBr) | Expected characteristic absorption bands for N-H stretching (for the hydrochloride), C-H stretching (aromatic and aliphatic), C=N stretching, C=C stretching (aromatic), and C-O stretching (methoxy groups).[8] |

| HPLC | Purity is typically determined to be >98% for research-grade material.[2][4] |

| Mass Spectrometry | Verification of the molecular weight of the free base (molecular ion peak at m/z 191.09).[9] |

Biological Significance and Mechanism of Action

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of Tetrabenazine.[10] Tetrabenazine is a well-established medication for treating hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1]

Mechanism of Action: VMAT2 Inhibition

The therapeutic effects of drugs derived from this intermediate, such as Tetrabenazine, are primarily due to the inhibition of the vesicular monoamine transporter 2 (VMAT2).[1]

VMAT2 Function: VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the synaptic vesicles for storage and subsequent release.

Inhibition by Tetrabenazine: Tetrabenazine and its active metabolites act as reversible, high-affinity inhibitors of VMAT2.[1] This inhibition disrupts the packaging of monoamines into synaptic vesicles.

Downstream Effects:

-

Depletion of Monoamines: With VMAT2 inhibited, monoamines remain in the cytoplasm where they are susceptible to degradation by enzymes like monoamine oxidase (MAO).

-

Reduced Neurotransmitter Release: The depletion of vesicular stores leads to a decrease in the amount of neurotransmitter released into the synaptic cleft upon neuronal firing.

-

Therapeutic Effect: In conditions characterized by excessive dopaminergic activity, such as Huntington's chorea, this reduction in dopamine release helps to alleviate the involuntary movements.

Signaling Pathway

The following diagram illustrates the mechanism of VMAT2 inhibition.

Figure 1: Mechanism of VMAT2 inhibition by Tetrabenazine.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of VMAT2 inhibitors like Tetrabenazine. Its well-defined chemical and physical properties, along with established synthetic routes, make it a valuable tool for drug development. Understanding its fundamental characteristics and the biological pathways it influences is essential for the rational design and synthesis of novel therapeutics for a range of neurological disorders. This guide provides a foundational understanding for researchers and professionals working in this field.

References

- 1. This compound | 20232-39-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 20232-39-7 [chemicalbook.com]

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, with the CAS number 20232-39-7, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its rigid isoquinoline core, substituted with two methoxy groups, makes it a versatile intermediate for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in the production of tetrabenazine. While direct biological activity data for this specific compound is limited in publicly available literature, this guide will also touch upon the known biological activities of structurally related compounds to provide context and suggest potential areas for future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | References |

| CAS Number | 20232-39-7 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [1] |

| Molecular Weight | 227.69 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [1] |

| Melting Point | 192 - 196 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | ≥98% (HPLC) | [1] |

| InChI Key | PQXVEYYRJHMTEV-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C2C=NCCC2=C1)OC.Cl | [1] |

| Storage | Store at room temperature | [1] |

Synthesis and Manufacturing

While various synthetic routes to this compound exist, a common and efficient method involves the Bischler-Napieralski reaction. This intramolecular cyclization of an N-acyl-β-phenylethylamine is a cornerstone of isoquinoline synthesis.

General Synthesis Workflow

The synthesis generally proceeds through the formylation of 3,4-dimethoxyphenethylamine, followed by a cyclization reaction to form the dihydroisoquinoline ring, and finally, salt formation with hydrochloric acid.

Detailed Experimental Protocol: One-Pot Synthesis

A one-pot method for preparing this compound has been developed to improve efficiency and reduce costs.

Materials:

-

3,4-dimethoxyphenethylamine

-

Formylation reagent (e.g., ethyl formate)

-

Oxalyl chloride

-

Phosphotungstic acid (catalyst)

-

Alcohol solvent (e.g., isopropanol)

Procedure:

-

React 3,4-dimethoxyphenethylamine with a formylation reagent to produce an intermediate solution.

-

This intermediate solution is then reacted with a solution containing oxalyl chloride.

-

Following this reaction, phosphotungstic acid is added to catalyze the ring-closure reaction.

-

After the cyclization is complete, an alcohol solvent is added to precipitate and remove oxalic acid.

-

The reaction mixture is cooled to induce crystallization of the target product.

-

The crystals are collected by filtration, washed with a suitable solvent, and dried to yield this compound with a purity of >99.0% and a yield of over 75%.

Key Application: Synthesis of Tetrabenazine

The primary and most significant application of this compound is as a key starting material in the synthesis of Tetrabenazine. Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.

Tetrabenazine Synthesis Workflow

The synthesis involves a condensation reaction between this compound and a Mannich base, followed by reduction steps to yield the final tetrabenazine product.

Experimental Protocol for Tetrabenazine Synthesis

Materials:

-

This compound

-

3-((dimethylamino)methyl)-5-methylhexan-2-one

-

Water

-

n-Heptane

Procedure:

-

Dissolve this compound (118.2 kg) in water (3 volumes).

-

Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) in n-heptane (1.5 volumes).

-

Stir the reaction mixture vigorously at 35 °C for at least 48 hours. Monitor the reaction progress until the amount of starting isoquinoline is less than 10% of the initial amount.

-

Collect the solid product by filtration.

-

Wash the solid sequentially with water and then n-heptane.

-

Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (yield: ~85.6%).

-

This intermediate is then subjected to further reduction steps (not detailed here) to produce tetrabenazine.

Biological Activity and Therapeutic Potential

Direct and comprehensive studies on the biological activities of this compound are not extensively reported in the public domain. Its primary role is established as a synthetic intermediate. However, the broader class of isoquinoline alkaloids, including closely related tetrahydroisoquinolines, exhibits a wide range of biological effects.

Potential in Neuropharmacology

The structural similarity of 6,7-Dimethoxy-3,4-dihydroisoquinoline to the core of many neuroactive compounds suggests its potential for modulating neurotransmitter systems.[1] As the precursor to tetrabenazine, it is indirectly involved in the inhibition of VMAT2, which leads to a reduction in the uptake of monoamines into synaptic vesicles.[1] Research on related 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shown significant anticonvulsant activity in animal models, suggesting that the dimethoxy-isoquinoline scaffold is a promising pharmacophore for the development of novel antiepileptic drugs. These related compounds are thought to act as non-competitive AMPA receptor antagonists.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the VMAT2 inhibitory action of its derivative, tetrabenazine, a hypothetical signaling pathway can be proposed. Inhibition of VMAT2 by tetrabenazine leads to a depletion of monoamines (dopamine, serotonin, norepinephrine) in the presynaptic terminal, reducing their release into the synaptic cleft and subsequent signaling.

Antioxidant Potential

Some reports suggest that this compound is studied for its antioxidant properties.[1] The general class of isoquinoline alkaloids has been investigated for radical scavenging activities. For instance, berberine, a well-known isoquinoline alkaloid, has demonstrated the ability to scavenge free radicals in various in vitro assays, including DPPH, ABTS, and nitric oxide scavenging assays. While no specific quantitative data (e.g., IC50 values) for this compound is available, its chemical structure suggests that it could be a subject for further investigation in this area.

Common Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the reduction of the pre-formed ABTS radical cation.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Safety and Handling

According to its safety data sheet, this compound is classified with the GHS07 pictogram and the signal word "Warning". It is considered harmful if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development, primarily due to its indispensable role as a precursor in the synthesis of tetrabenazine. Its chemical properties are well-defined, and efficient synthetic routes are established. While its own biological activity profile is not yet fully elucidated, the known neuropharmacological and antioxidant activities of related isoquinoline alkaloids suggest that this compound and its derivatives may hold untapped therapeutic potential. Further research is warranted to explore the direct biological effects and mechanisms of action of this compound, which could open new avenues for its application in drug discovery.

References

"6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride" molecular structure

An In-depth Technical Guide to 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

Introduction

This compound is a heterocyclic aromatic organic compound belonging to the dihydroisoquinoline class. It serves as a crucial intermediate and building block in the field of organic synthesis and medicinal chemistry. Its structural framework is a core component of numerous biologically active alkaloids and synthetic compounds. The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it highly suitable for a variety of applications in research and drug development.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and known biological relevance, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a dihydroisoquinoline core substituted with two methoxy groups (-OCH₃) at the 6th and 7th positions of the aromatic ring. This substitution pattern is critical for its chemical reactivity and biological interactions.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₃NO₂·HCl | [1][2] |

| Molecular Weight | 227.69 g/mol | [1][3][4] |

| CAS Number | 20232-39-7 | [1][3][4][5] |

| Appearance | Light yellow to yellow to orange crystalline powder | [1][2] |

| Melting Point | 192 - 196 °C | [1] |

| Purity | ≥ 98.0% (HPLC) | [1][2] |

| Storage Temperature | Room Temperature (Recommended in a cool, dark place <15°C) | [1] |

Structural Identifiers

For unambiguous identification and use in computational chemistry, the following structural identifiers are provided.

| Identifier | Value | Citations |

| IUPAC Name | 6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | [4] |

| SMILES String | Cl.COc1cc2CCN=Cc2cc1OC | [3] |

| InChI | 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [3][4] |

| InChI Key | PQXVEYYRJHMTEV-UHFFFAOYSA-N | [3] |

Experimental Protocols: Synthesis

The synthesis of this compound is most efficiently achieved through cyclization reactions of phenylethylamine derivatives. A modern, high-yield "one-pot" method is detailed below.

Detailed Protocol: One-Pot Synthesis

A patented one-pot method provides high purity and yield, minimizing operational complexity and cost.[5] The process involves formylation of 3,4-dimethoxyphenethylamine, followed by a catalyzed cyclization.

Materials and Reagents:

-

3,4-dimethoxyphenethylamine

-

Formylation reagent (e.g., methyl formate or ethyl formate)

-

Oxalyl chloride

-

Phosphotungstic acid (catalyst)

-

Toluene or Acetonitrile (solvent)

-

Alcohol solvent (for purification)

Step-by-Step Procedure:

-

Formation of Intermediate 1: In a three-neck flask, add 3,4-dimethoxyphenethylamine (e.g., 86.6g) and a formylation reagent like methyl formate (e.g., 70.8g).[5] Heat the mixture to reflux and maintain for approximately 6 hours. Cool the solution to obtain the intermediate, N-(2-(3,4-dimethoxyphenyl)-ethyl)-formamide, in solution.[5]

-

Preparation for Cyclization: In a separate, larger three-necked flask, charge the solvent (e.g., 600mL of toluene or acetonitrile) and oxalyl chloride (e.g., 126g).[5] Cool this solution to between 10-20 °C.[5]

-

Addition and Reaction: Add the Intermediate 1 solution dropwise into the oxalyl chloride solution.[5] It is critical to control the internal temperature, maintaining it within the 10-20 °C range throughout the addition.

-

Catalytic Ring Closure: Following the reaction, introduce phosphotungstic acid to catalyze the ring closure step.[5]

-

Purification and Isolation: After the cyclization is complete, add an alcohol solvent to facilitate the removal of oxalic acid. Cool the reaction mixture to induce crystallization of the target product.[5]

-

Final Product: Collect the crystals by filtration. Leach the filter cake and dry it to obtain this compound with a purity exceeding 99% and a yield of over 75%.[5]

Applications and Biological Relevance

This compound is primarily utilized as a synthetic intermediate. Its biological activities are often inferred from more complex molecules derived from its core structure.

Role in Organic Synthesis

6,7-Dimethoxy-3,4-dihydroisoquinoline is a documented precursor in the synthesis of Tetrabenazine, a drug used to treat movement disorders.[6] Its stable and reactive nature makes it a preferred choice for chemists designing and synthesizing more complex molecules.[1]

Potential Pharmacological Activity

While direct studies on the title compound are limited, research on closely related derivatives provides insight into potential biological activities.

-

Neuropharmacology and Antioxidant Activity: The compound is explored for its potential in neuropharmacology, with studies suggesting it may modulate neurotransmitter systems.[1] It has also been investigated for antioxidant properties, which could help in reducing cellular oxidative stress.[1]

-

Modulation of Muscle Contractility: A synthesized analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to reduce the strength of spontaneous smooth muscle contractions.[7] This effect was linked to the modulation of voltage-gated L-type Ca²⁺ channels and a significant reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ serotonin receptors.[7]

-

Anti-cancer Signaling: The related compound 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has demonstrated significant anti-proliferative effects on human hepatoma (Huh-7) cells.[8] Its mechanism of action involves the inhibition of caspase-8 and the blockade of the IL-6/JAK2/STAT3 oncogenic signaling pathway.[8] This pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dihydro-6,7-dimethoxyisoquinoline hydrochloride | C11H14ClNO2 | CID 2724664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 6. This compound | 20232-39-7 [chemicalbook.com]

- 7. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | MDPI [mdpi.com]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS: 20232-39-7). While primarily recognized as a crucial synthetic intermediate in the manufacturing of pharmacologically active compounds, the inherent biological activities of its structural class and its derivatives are of significant interest in neuropharmacology and medicinal chemistry. This document details its primary application in the synthesis of Tetrabenazine, a potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitor. Furthermore, it explores the biological activities of structurally related tetrahydroisoquinoline alkaloids, such as Salsolidine, to provide a broader context for the pharmacological potential of the 6,7-dimethoxyisoquinoline scaffold. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry.[1] Its hydrochloride salt form enhances its solubility, making it a versatile precursor in various synthetic pathways.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological activities.[2][3]

The principal and most well-documented role of this compound is as a key building block in the industrial synthesis of Tetrabenazine.[4][5] Tetrabenazine is an approved medication for the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease and tardive dyskinesia.[6][7] Its therapeutic effects are mediated through the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[6][7]

While direct pharmacological studies on this compound are limited, the biological activities of its reduced form, 6,7-dimethoxytetrahydroisoquinoline, and other related derivatives are well-characterized. These derivatives have shown potential as monoamine oxidase (MAO) inhibitors and modulators of P-glycoprotein (P-gp), highlighting the therapeutic potential of this chemical class.[8][9] This guide will therefore focus on the established biological context of this compound through its synthetic applications and the activities of its close structural analogs.

Role in the Synthesis of Tetrabenazine

The primary utility of this compound is in the multi-step synthesis of Tetrabenazine. This process involves a condensation reaction to form the core structure of Tetrabenazine.

Synthetic Workflow

The synthesis of Tetrabenazine from this compound generally involves the reaction with an appropriate ketone derivative. A representative synthetic route is outlined below.[4][10]

Caption: Synthetic workflow for Tetrabenazine.

Experimental Protocol: Synthesis of a Tetrabenazine Intermediate

This protocol is a representative example of the condensation step in Tetrabenazine synthesis.[10]

Objective: To synthesize 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one.

Materials:

-

This compound

-

3-((dimethylamino)methyl)-5-methylhexan-2-one

-

Deionized water

-

n-Heptane

-

Reaction vessel with vigorous stirring capability

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Dissolve this compound (118.2 kg) in water (3 volumes).

-

Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one (99.1 kg) in n-heptane (1.5 volumes) to the aqueous solution.

-

Stir the biphasic mixture vigorously at 35°C for a minimum of 48 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed (typically less than 10% remaining).

-

Collect the precipitated solid product by filtration.

-

Wash the solid sequentially with water and then with n-heptane.

-

Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one.

Biological Activity of Tetrabenazine: VMAT2 Inhibition

The biological significance of this compound is intrinsically linked to the pharmacological action of Tetrabenazine.

Mechanism of Action

Tetrabenazine is a high-affinity, reversible inhibitor of VMAT2.[7] VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons.[11] Its function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles for storage and subsequent release.[6] By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in their release into the synaptic cleft.[7] This depletion of dopamine, in particular, is thought to be the primary mechanism for its therapeutic effects in hyperkinetic movement disorders.[7]

Caption: VMAT2 inhibition by Tetrabenazine.

Quantitative Data: VMAT2 Inhibition

The inhibitory potency of Tetrabenazine on VMAT2 has been quantified in various studies.

| Compound | Target | Assay Type | Value | Reference |

| Tetrabenazine | VMAT2 | Inhibition Constant (IC50) | 0.3 µM | [7] |

| Tetrabenazine | VMAT1 | Inhibition Constant (IC50) | 3.0 µM | [7] |

Experimental Protocol: Cell-Based VMAT2 Uptake Assay

This protocol describes a general method for assessing VMAT2 inhibition in a cell-based system.[11]

Objective: To determine the IC50 of a test compound (e.g., Tetrabenazine) for VMAT2-mediated monoamine uptake.

Materials:

-

HEK-293 cells stably expressing human VMAT2 (HEK-VMAT2)

-

96-well cell culture plates

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled monoamine substrate (e.g., [³H]dopamine)

-

Test compound (Tetrabenazine) and vehicle control (e.g., DMSO)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Plating: Seed HEK-VMAT2 cells in 96-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of Tetrabenazine in assay buffer.

-

Pre-incubation: Remove the culture medium, wash the cells with assay buffer, and add the diluted Tetrabenazine solutions to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing [³H]dopamine to each well.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Tetrabenazine concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Biological Activity of Related Compounds: Salsolidine and MAO-A Inhibition

The tetrahydroisoquinoline alkaloid Salsolidine, which shares the 6,7-dimethoxyisoquinoline core, is a known inhibitor of Monoamine Oxidase A (MAO-A).[8][12] This provides insight into other potential biological activities of this structural class.

Mechanism of Action

Salsolidine acts as a competitive inhibitor of MAO-A.[8] MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[13] By competitively binding to the active site of MAO-A, Salsolidine prevents the breakdown of neurotransmitters like serotonin, leading to their accumulation and enhanced neurotransmission.[8]

Caption: MAO-A inhibition by Salsolidine.

Quantitative Data: MAO-A Inhibition

The inhibitory potency of Salsolidine against MAO-A is stereoselective.

| Compound | Target | Assay Type | Value | Reference |

| (R)-Salsolidine | MAO-A | Inhibition Constant (Ki) | 6 µM | [12] |

| (S)-Salsolidine | MAO-A | Inhibition Constant (Ki) | 186 µM | [12] |

Experimental Protocol: MAO-A Inhibition Assay

A common method to determine MAO-A inhibitory activity is a continuous spectrophotometric or fluorometric assay.[8][13]

Objective: To determine the IC50 and Ki of Salsolidine for MAO-A.

Materials:

-

Recombinant human MAO-A

-

Kynuramine dihydrobromide (substrate)

-

(R)-Salsolidine and (S)-Salsolidine (inhibitors)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Clorgyline (positive control)

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of Salsolidine, Clorgyline, and kynuramine in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the MAO-A enzyme solution to each well.

-

Inhibitor Addition: Add various concentrations of Salsolidine solutions or the positive control to the respective wells. Include a control well with buffer only.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.

-

Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product of the kynuramine reaction.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value from the dose-response curve and the Ki value using the Cheng-Prusoff equation.

Other Potential Biological Activities

Derivatives of the 6,7-dimethoxyisoquinoline scaffold have been investigated for other biological activities, suggesting a broad pharmacological potential for this chemical class.

-

P-glycoprotein (P-gp) Inhibition: Certain 6,7-dimethoxytetrahydroisoquinoline derivatives have been shown to be potent modulators of the P-gp efflux pump.[9] P-gp is involved in multidrug resistance in cancer by actively transporting chemotherapeutic agents out of cancer cells.[14] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs.

-

Antioxidant Properties: The compound has been studied for its potential antioxidant properties, which could be beneficial in reducing cellular oxidative stress.[1]

Conclusion

This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key intermediate in the synthesis of the VMAT2 inhibitor Tetrabenazine. Its biological relevance is therefore closely tied to the well-established neuropharmacological effects of Tetrabenazine in treating hyperkinetic movement disorders. Furthermore, the biological activities of related tetrahydroisoquinoline alkaloids, such as the MAO-A inhibitor Salsolidine, underscore the potential of the 6,7-dimethoxyisoquinoline scaffold as a source of novel therapeutic agents. This technical guide provides a foundational understanding of the biological context of this compound, offering valuable data and methodologies for researchers in the field of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline | MDPI [mdpi.com]

- 4. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: TETRABENAZINE [orgspectroscopyint.blogspot.com]

- 6. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

- 8. benchchem.com [benchchem.com]

- 9. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a key intermediate and pharmacologically relevant scaffold in the broader class of isoquinoline alkaloids. This document details its chemical properties, established synthetic methodologies, and explores the biological activities of structurally related compounds, particularly focusing on their interactions with dopamine receptors and acetylcholinesterase. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development. Furthermore, this guide illustrates the key signaling pathways associated with the biological targets of these alkaloids using detailed diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the isoquinoline framework.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid isoquinoline core, substituted with electron-donating methoxy groups, makes it an attractive scaffold for designing ligands for various biological targets. This compound is a key precursor in the industrial synthesis of tetrabenazine, a drug used to treat hyperkinetic movement disorders.[1] The hydrochloride salt form enhances its solubility and stability, making it suitable for research and pharmaceutical applications.[2]

The broader family of isoquinoline alkaloids, both naturally occurring and synthetic, exhibits a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and neuropharmacological effects. Notably, many isoquinoline derivatives have been investigated for their ability to modulate neurotransmitter systems, such as the dopaminergic system, and to inhibit enzymes like acetylcholinesterase, which are implicated in neurodegenerative diseases.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20232-39-7 | [2][4][5] |

| Molecular Formula | C₁₁H₁₄ClNO₂ | [2][4][5] |

| Molecular Weight | 227.69 g/mol | [2][4][5] |

| Appearance | Light yellow to yellow to orange crystalline powder | [2] |

| Melting Point | 192 - 196 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [2] |

| SMILES | COC1=C(C=C2C=NCCC2=C1)OC.Cl | [5] |

| InChI | 1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H | [4][5] |

Synthesis of this compound and Related Alkaloids

The synthesis of 3,4-dihydroisoquinolines is most commonly achieved through the Bischler-Napieralski reaction. For the synthesis of the corresponding saturated 1,2,3,4-tetrahydroisoquinolines, the Pictet-Spengler reaction is a widely used method.

Bischler-Napieralski Reaction for 6,7-Dimethoxy-3,4-dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

This protocol is adapted from a patented one-pot method.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formylation reagent (e.g., ethyl formate)

-

Toluene

-

Oxalyl chloride

-

Phosphotungstic acid (catalyst)

-

Methanol (or other alcohol solvent)

Procedure:

-

Formylation: In a three-necked flask, add 3,4-dimethoxyphenethylamine (1 equivalent) and ethyl formate (excess). Reflux the mixture for 6 hours. After the reaction, cool the solution to obtain the intermediate N-formyl-3,4-dimethoxyphenethylamine solution.

-

Preparation of the Vilsmeier-Haack type reagent: In a separate flask, dissolve oxalyl chloride (1.5-2 equivalents) in toluene and cool the solution to 10-20 °C.

-

Cyclization: Slowly add the intermediate solution from step 1 to the oxalyl chloride solution. After the addition, add a catalytic amount of phosphotungstic acid.

-

Ring Closure and Salt Formation: Heat the reaction mixture. After the ring closure is complete, add an alcohol solvent (e.g., methanol) to facilitate the removal of oxalic acid and to form the hydrochloride salt.

-

Isolation: Cool the reaction mixture to 5-10 °C to induce crystallization. Filter the precipitate, wash the filter cake with cold methanol, and dry under vacuum to yield this compound.

Expected Yield: >75% Purity: >99.0%

Pictet-Spengler Reaction for 1,2,3,4-Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Aldehyde (e.g., acetaldehyde for salsolidine synthesis)

-

Protic or Lewis acid catalyst (e.g., HCl, trifluoroacetic acid)

-

Solvent (e.g., methanol, water)

Procedure:

-

Dissolve 3,4-dimethoxyphenethylamine (1 equivalent) in the chosen solvent.

-

Add the aldehyde (1-1.2 equivalents) to the solution.

-

Add the acid catalyst and stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Biological Activities of Related Isoquinoline Alkaloids

While specific quantitative data for the biological activity of this compound is not extensively reported in publicly available literature, numerous studies have demonstrated the significant pharmacological potential of structurally similar isoquinoline alkaloids. The primary areas of investigation include their effects on the central nervous system, particularly as modulators of dopamine receptors and as inhibitors of acetylcholinesterase.

Dopamine Receptor Modulation

Several isoquinoline alkaloids have been shown to interact with dopamine receptors, exhibiting both agonist and antagonist activities. This interaction is a key area of interest for the development of treatments for neurological and psychiatric disorders.

Table 2: Dopamine Receptor Binding Affinities of Selected Isoquinoline Alkaloids

| Compound | Receptor Subtype | Kᵢ (nM) | Activity | Reference |

| l-Isocorypalmine | D₁ | 83 | - | |

| (-)-Stepholidine | D₁ | 1.8 | Agonist | |

| (-)-Stepholidine | D₂ | 11.2 | Antagonist | |

| Tetrahydropalmatine | D₁ | 124 | Antagonist | |

| Tetrahydropalmatine | D₂ | 388 | Antagonist | |

| Berberine | - | - | Modulator | |

| Palmatine | - | - | Modulator |

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for dopamine receptors.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., D₁ or D₂)

-

Radioligand (e.g., [³H]-SCH23390 for D₁, [³H]-Spiperone for D₂)

-

Non-specific binding agent (e.g., (+)-Butaclamol)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

-

Test compound (this compound) at various concentrations

-

96-well plates, filters, scintillation fluid, and a scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding agent.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Calculate the specific binding and determine the IC₅₀ of the test compound. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several isoquinoline alkaloids have demonstrated AChE inhibitory activity.

Table 3: Acetylcholinesterase Inhibitory Activity of Selected Isoquinoline Alkaloids

| Compound | IC₅₀ (µM) | Type of Inhibition | Reference |

| Berberine | 0.43 | Mixed | |

| Palmatine | 1.34 | Mixed | |

| Sanguinarine | 0.32 | Mixed | [4] |

| Chelidonine | 25.1 | Competitive | [4] |

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) at various concentrations

-

96-well plate and a microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC₅₀ value of the test compound.

Signaling Pathways

The biological effects of isoquinoline alkaloids are mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the dopamine receptor signaling cascade and the mechanism of acetylcholinesterase inhibition.

Caption: Dopamine Receptor Signaling Pathways.

Caption: Acetylcholinesterase Inhibition Mechanism.

Conclusion

This compound and its derivatives represent a promising class of compounds for drug discovery and development. Their versatile synthesis and the diverse biological activities of the broader isoquinoline alkaloid family, particularly in the context of neuropharmacology, underscore their therapeutic potential. This technical guide has provided a foundational overview of the synthesis, properties, and known biological activities of related compounds, along with detailed experimental protocols to enable further investigation. The continued exploration of this chemical scaffold is warranted to uncover novel therapeutic agents for a range of diseases.

References

6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its rigid, nitrogen-containing scaffold has made it a focal point in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its role as a synthetic precursor, its interactions with key biological targets, and its potential in areas such as neuroscience, oncology, and infectious diseases. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound and its derivatives are provided, alongside a summary of relevant quantitative data to facilitate further investigation.

Introduction

The isoquinoline nucleus is a prominent structural motif found in a wide array of natural products and synthetic compounds with diverse and potent biological activities. Within this class, this compound stands out as a key building block, most notably in the synthesis of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the management of hyperkinetic movement disorders such as Huntington's disease.[1][] Beyond its established role as a synthetic intermediate, emerging research suggests that the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold itself may possess intrinsic pharmacological properties, warranting further exploration of its potential therapeutic applications.

This guide aims to consolidate the current knowledge on this compound and to provide researchers with the necessary technical information to explore its potential in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of this compound is well-established, with several methods reported in the literature. A common and efficient approach is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine precursor.

Synthesis Protocol: One-Pot Method

A one-pot method for the preparation of this compound has been developed, offering high purity and yield.[3]

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formylation reagent (e.g., ethyl formate)

-

Oxalyl chloride

-

Phosphotungstic acid (catalyst)

-

Alcohol solvent (e.g., methanol)

-

Toluene

Procedure:

-

Formylation: React 3,4-dimethoxyphenethylamine with a formylation reagent in a suitable solvent like toluene to form the corresponding N-formyl intermediate.

-

Cyclization: The intermediate solution is then reacted with a solution containing oxalyl chloride.

-

Catalytic Ring Closure: Following the reaction, phosphotungstic acid is added to catalyze the ring closure.

-

Quenching and Crystallization: An alcohol solvent is added to quench the reaction and facilitate the removal of oxalic acid. The reaction mixture is then cooled to induce crystallization of the product.

-

Isolation and Drying: The crystalline product is isolated by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum to yield this compound with a purity of over 99.0% and a yield of more than 75%.[3]

Characterization Protocols

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the aromatic protons, and the protons of the dihydroisoquinoline ring system.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, confirming the carbon skeleton.

2.2.2. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Purity Determination: The purity is determined by the peak area percentage of the main component.

2.2.3. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Expected m/z: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

Potential Research Applications

Neuroscience: VMAT2 Inhibition and Beyond

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of tetrabenazine and its derivatives.[1][] Tetrabenazine is a high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles.[] By inhibiting VMAT2, tetrabenazine depletes monoamine stores, a mechanism that is effective in treating hyperkinetic movement disorders.

dot

Caption: Role as a precursor for the VMAT2 inhibitor Tetrabenazine.

While the hydrochloride itself is not the final active molecule for VMAT2 inhibition, its structural similarity to the core of tetrabenazine suggests that derivatives could be designed to directly target VMAT2. Research in this area could focus on synthesizing analogs with varying substituents to explore structure-activity relationships for VMAT2 binding and inhibition.

Modulation of Smooth Muscle Contractility

Recent studies on derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have revealed effects on smooth muscle contractility. These compounds have been shown to modulate calcium currents through L-type voltage-gated calcium channels and to interact with muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[4]

3.2.1. Muscarinic Receptor Signaling

Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in smooth muscle contraction. Activation of these G-protein coupled receptors (GPCRs) can lead to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of the RhoA/ROCK signaling pathway, both of which contribute to muscle contraction.

dot

Caption: Potential modulation of muscarinic receptor signaling in smooth muscle.

3.2.2. Serotonin Receptor Signaling

Serotonin receptors, particularly the 5-HT₂ subtype, are also involved in smooth muscle contraction, often through a Gq-coupled pathway leading to increased intracellular calcium.

dot

Caption: Potential interaction with serotonin receptor signaling pathways.

Antimicrobial and Cytotoxic Potential

The isoquinoline scaffold is present in many natural and synthetic compounds with antimicrobial and anticancer properties. While specific data for this compound is limited, studies on related derivatives suggest potential in these areas.

3.3.1. Antimicrobial Activity

Derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have shown activity against various bacterial strains, including Staphylococcus aureus.[5] The mechanism of action is likely related to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

3.3.2. Cytotoxic Activity

Isoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data Summary

Table 1: Cytotoxicity of Related Isoquinoline Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,1-a]isoquinolines | Breast Cancer Cells | 8.9 - 14.2 | [5] |

| Benzochromene Derivatives | MCF-7 | 9.3 - 11.6 | [6] |

| Benzochromene Derivatives | MDA-MB-231 | 6.0 - 21.5 | [6] |

| Benzochromene Derivatives | T-47D | 4.6 - 8.7 | [6] |

Table 2: Antimicrobial Activity of a Related Pyrido[2,1-a]isoquinoline Derivative

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 12.5 - 25 | [5] |

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the biological activities of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

dot

Caption: Experimental workflow for the MTT cytotoxicity assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7][8][9][10][11]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism in a liquid medium.[][6][12][13][14]

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Intracellular Calcium Mobilization Assay

dot

Caption: Workflow for an intracellular calcium mobilization assay.

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the activation of Gq-coupled GPCRs. Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that leads to the release of calcium from intracellular stores, resulting in an increase in fluorescence.[5][15]

Procedure:

-

Cell Culture: Culture cells stably or transiently expressing the muscarinic or serotonin receptor of interest in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.

-

Compound Preparation: Prepare dilutions of this compound in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence. Add the test compound to the wells and continue to measure the fluorescence intensity over time to monitor the calcium flux.

-

Data Analysis: The change in fluorescence is proportional to the change in [Ca²⁺]i. The data can be used to determine the potency (EC₅₀) of the compound as an agonist or its inhibitory effect (IC₅₀) against a known agonist.

Conclusion

This compound is a valuable molecule in pharmaceutical research. Its established role as a precursor to VMAT2 inhibitors highlights its importance in neuroscience drug discovery. Furthermore, preliminary evidence suggests that the dihydroisoquinoline scaffold itself may possess interesting pharmacological properties, including the modulation of smooth muscle contractility and potential antimicrobial and cytotoxic activities. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on obtaining specific quantitative data for this compound to better understand its pharmacological profile and to guide the design of novel, potent, and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 3. 6,7-Dimethoxy-3,4-dihydroisoquinoline, 97% | Fisher Scientific [fishersci.ca]

- 4. 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile | 43052-77-3 | Benchchem [benchchem.com]

- 5. This compound | 20232-39-7 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2015084622A1 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]

- 8. US10513488B2 - Methods of manufacturing benzoquinoline compounds - Google Patents [patents.google.com]

- 9. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. EP2045243A1 - Tetrahydro isoquinoline derivatives, preparation methods and medicinal uses thereof - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3,4-Dihydro-6,7-dimethoxyisoquinoline | C11H13NO2 | CID 30058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium chloride | C20H24ClNO4 | CID 12317241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Bischler-Napieralski Synthesis of Dihydroisoquinolines: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines, a core structural motif in a vast array of natural products and pharmacologically active compounds. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides using a dehydrating agent. The resulting dihydroisoquinolines are crucial intermediates in the synthesis of isoquinoline alkaloids and other therapeutic agents.

This document provides detailed application notes, experimental protocols, and key data for researchers employing the Bischler-Napieralski synthesis in their work.

Mechanism of the Bischler-Napieralski Reaction

The reaction proceeds through the activation of the amide carbonyl by a Lewis acid or dehydrating agent. This is followed by an intramolecular electrophilic attack of the activated amide onto the electron-rich aromatic ring, leading to the cyclized dihydroisoquinoline product. Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions and the nature of the dehydrating agent. One pathway involves the formation of a nitrilium ion intermediate, while another proceeds through a dichlorophosphoryl imine-ester intermediate when phosphoryl chloride is used.[1][2]

Caption: General mechanism of the Bischler-Napieralski reaction.

Applications in Drug Development and Natural Product Synthesis

The dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The Bischler-Napieralski reaction is a cornerstone for the synthesis of these compounds.[3]

-

Alkaloid Synthesis: This reaction is fundamental in the total synthesis of a wide range of isoquinoline alkaloids, including precursors to papaverine , a vasodilator, and berberine , which exhibits antimicrobial and anti-inflammatory properties.

-

Pharmacological Scaffolds: Dihydroisoquinolines and their derivatives are key components in the development of various therapeutic agents, including anesthetics, antihypertensive drugs, and antiviral agents.[3]

-

Precursors to Chiral Amines: The resulting dihydroisoquinolines can be readily reduced to tetrahydroisoquinolines, generating a chiral center and providing access to enantiomerically pure compounds with significant biological activities.

Experimental Protocols

A general workflow for the Bischler-Napieralski synthesis is outlined below. The choice of dehydrating agent and reaction conditions is crucial and depends on the electronic properties of the β-arylethylamide substrate.

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Protocol 1: Classical Conditions using Phosphoryl Chloride (POCl₃)

This is the most common and traditional method, particularly effective for β-arylethylamides with electron-donating groups on the aromatic ring.[3]

Materials:

-

β-Arylethylamide (1.0 equiv)

-

Phosphoryl chloride (POCl₃) (2.0 - 5.0 equiv)

-

Anhydrous solvent (e.g., toluene, acetonitrile, or chloroform)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-arylethylamide (1.0 equiv).

-

Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add phosphoryl chloride (2.0 - 5.0 equiv) dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution or ammonium hydroxide until the pH is basic.

-

Extract the aqueous layer with an organic solvent (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Enhanced Reactivity with Phosphorus Pentoxide (P₂O₅)

For less reactive substrates, particularly those with electron-neutral or weakly electron-donating groups on the aromatic ring, the addition of phosphorus pentoxide can improve yields.[4][5]

Materials:

-

β-Arylethylamide (1.0 equiv)

-

Phosphorus pentoxide (P₂O₅) (1.0 - 2.0 equiv)

-

Phosphoryl chloride (POCl₃) (as solvent or co-reagent)

-

Anhydrous toluene (optional)

-

Standard workup reagents as in Protocol 1.

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

To the solution of the β-arylethylamide, carefully add phosphorus pentoxide (1.0 - 2.0 equiv) followed by phosphoryl chloride.

-

Heat the mixture to reflux and monitor the reaction as described in Protocol 1.

-

Perform the workup and purification as outlined in Protocol 1.

Protocol 3: Mild Conditions using Triflic Anhydride (Tf₂O)

This modern variation allows the reaction to proceed at much lower temperatures and is suitable for substrates that are sensitive to harsh acidic conditions.[6]

Materials:

-

β-Arylethylamide (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.5 equiv)

-

2-Chloropyridine (2.0 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Standard workup reagents as in Protocol 1.

Procedure:

-

Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Add 2-chloropyridine (2.0 equiv) to the solution.

-

Cool the mixture to -20 °C.

-

Slowly add triflic anhydride (1.1 - 1.5 equiv) dropwise.

-

Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Substrate Scope and Yields

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring of the β-arylethylamide. Electron-donating groups (EDGs) in the meta or para positions to the site of cyclization generally lead to higher yields, while electron-withdrawing groups (EWGs) can significantly hinder or prevent the reaction.[3]

| Starting Material (β-Arylethylamide) | Reagent/Conditions | Product | Yield (%) |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 60-75 |

| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅/POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 85-95 |

| N-(3,4-Dimethoxyphenethyl)benzamide | POCl₃, Toluene, Reflux | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | ~70 |

| N-(4-Methoxyphenethyl)acetamide | POCl₃, Acetonitrile, Reflux | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | Good |

| N-Phenethylacetamide | P₂O₅, POCl₃, Reflux | 1-Methyl-3,4-dihydroisoquinoline | Moderate |

| N-(3-Methoxyphenethyl)acetamide | POCl₃, Toluene, Reflux | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | Good |

| N-(4-Nitrophenethyl)acetamide | P₂O₅, POCl₃, High Temp | 7-Nitro-1-methyl-3,4-dihydroisoquinoline | Low |

| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine, DCM, -20 to 0°C | 1-Phenyl-3,4-dihydroisoquinoline | 95 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Troubleshooting

-

Low or No Yield:

-

Deactivated Aromatic Ring: If the aromatic ring has electron-withdrawing groups, consider using stronger dehydrating agents like a mixture of P₂O₅ in POCl₃ or switching to the milder Tf₂O protocol.[3]

-

Insufficient Dehydrating Agent: For less reactive substrates, ensure a sufficient excess of the dehydrating agent is used.

-

Reaction Temperature/Time: Optimize the reaction temperature and time. Prolonged heating can lead to decomposition.

-

-

Side Reactions:

-

Retro-Ritter Reaction: This can be a significant side reaction, leading to the formation of a styrene derivative. Using the corresponding nitrile as a solvent can sometimes suppress this pathway. Milder conditions with Tf₂O at low temperatures can also minimize this side reaction.[5]

-

Polymerization/Tar Formation: This often occurs with prolonged heating or highly reactive substrates. Ensure efficient stirring and careful temperature control.

-